molecular formula C17H18O2 B13440032 2-(1-Methylethyl)-5-[(1Z)-2-phenylethenyl]-1,3-benzenediol CAS No. 1622988-14-0

2-(1-Methylethyl)-5-[(1Z)-2-phenylethenyl]-1,3-benzenediol

Cat. No.: B13440032
CAS No.: 1622988-14-0
M. Wt: 254.32 g/mol
InChI Key: ZISJNXNHJRQYJO-HJWRWDBZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Methylethyl)-5-[(1Z)-2-phenylethenyl]-1,3-benzenediol is an organic compound that belongs to the class of phenols It is characterized by the presence of a benzene ring substituted with hydroxyl groups and an isopropyl group, along with a phenylethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylethyl)-5-[(1Z)-2-phenylethenyl]-1,3-benzenediol can be achieved through several synthetic routes. One common method involves the alkylation of 1,3-benzenediol with isopropyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to a Heck reaction with styrene to introduce the phenylethenyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon can be employed to facilitate the Heck reaction, while purification steps may include recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylethyl)-5-[(1Z)-2-phenylethenyl]-1,3-benzenediol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The phenylethenyl group can be reduced to form the corresponding ethyl derivative.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.

    Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Ethyl derivatives of the original compound.

    Substitution: Halogenated derivatives of the benzene ring.

Scientific Research Applications

2-(1-Methylethyl)-5-[(1Z)-2-phenylethenyl]-1,3-benzenediol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antioxidant properties due to the presence of phenolic hydroxyl groups.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and resins due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 2-(1-Methylethyl)-5-[(1Z)-2-phenylethenyl]-1,3-benzenediol involves its interaction with molecular targets such as enzymes and receptors. The phenolic hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing various biochemical pathways. The compound’s ability to scavenge free radicals and modulate oxidative stress is of particular interest in the context of its antioxidant properties.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Methylethyl)-1,3-benzenediol: Lacks the phenylethenyl group, resulting in different chemical reactivity and applications.

    5-[(1Z)-2-phenylethenyl]-1,3-benzenediol:

Uniqueness

2-(1-Methylethyl)-5-[(1Z)-2-phenylethenyl]-1,3-benzenediol is unique due to the combination of its structural features, which confer distinct chemical reactivity and potential applications. The presence of both isopropyl and phenylethenyl groups allows for a diverse range of chemical transformations and interactions with biological targets.

Properties

CAS No.

1622988-14-0

Molecular Formula

C17H18O2

Molecular Weight

254.32 g/mol

IUPAC Name

5-[(Z)-2-phenylethenyl]-2-propan-2-ylbenzene-1,3-diol

InChI

InChI=1S/C17H18O2/c1-12(2)17-15(18)10-14(11-16(17)19)9-8-13-6-4-3-5-7-13/h3-12,18-19H,1-2H3/b9-8-

InChI Key

ZISJNXNHJRQYJO-HJWRWDBZSA-N

Isomeric SMILES

CC(C)C1=C(C=C(C=C1O)/C=C\C2=CC=CC=C2)O

Canonical SMILES

CC(C)C1=C(C=C(C=C1O)C=CC2=CC=CC=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.